3-Heptyne, 5,6-epoxy-2,5-dimethyl- (6CI)
Description
3-Heptyne, 5,6-epoxy-2,5-dimethyl- (6CI) (CAS 100144-35-2) is an alkyne derivative featuring a seven-carbon chain (heptyne) with an epoxy group bridging carbons 5 and 6, as well as methyl substituents at positions 2 and 5 (). Its molecular formula is C₉H₁₄O, and its structure combines the reactivity of an alkyne (sp-hybridized carbons) with the strain and polarity of an epoxide. This unique architecture makes it valuable in organic synthesis, particularly in ring-opening reactions and as a precursor for pharmaceuticals or specialty polymers.
Properties
CAS No. |
100144-35-2 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 |
IUPAC Name |
2,3-dimethyl-2-(3-methylbut-1-ynyl)oxirane |
InChI |
InChI=1S/C9H14O/c1-7(2)5-6-9(4)8(3)10-9/h7-8H,1-4H3 |
InChI Key |
WYUMBBIGEWYPNP-UHFFFAOYSA-N |
SMILES |
CC1C(O1)(C)C#CC(C)C |
Synonyms |
3-Heptyne, 5,6-epoxy-2,5-dimethyl- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Heptyne, 7-Chloro- (CAS 51575-85-0)
- Molecular Formula : C₇H₁₁Cl
- Key Features : A chloro-substituted heptyne with a terminal chlorine atom at position 7 ().
- Applications: Likely used in cross-coupling reactions (e.g., Sonogashira) or as a halogenated intermediate. Unlike the epoxy compound, it lacks strain-driven ring-opening utility. Safety: Chlorinated compounds often exhibit higher toxicity and environmental persistence compared to epoxides .
3-Hexyne-2,5-Dione (6CI,9CI) (CAS 54415-31-5)
- Molecular Formula : C₆H₆O₂
- Key Features : Contains two ketone groups (dione) at positions 2 and 5, along with an alkyne ().
- Comparison: Reactivity: The dione moiety enables keto-enol tautomerism and participation in condensation reactions, whereas the epoxy group favors acid- or base-catalyzed ring opening. Applications: Used in polymer crosslinking or as a diketone precursor. The absence of an epoxy group limits its utility in epoxy resin synthesis. Physical Properties: Lower molecular weight (110.11 g/mol vs. 138.21 g/mol for the target compound) reduces steric hindrance but increases volatility .
3-Heptyne (CAS 2586-89-2)
- Molecular Formula : C₇H₁₂
- Key Features : The parent unsubstituted heptyne ().
- Comparison :
- Reactivity : Lacks functional groups (epoxy, methyl), limiting its utility to alkyne-specific reactions (e.g., hydrogenation, cycloaddition).
- Applications : Primarily serves as a building block in hydrocarbon synthesis. Market reports highlight its industrial use in lubricants and plastics, unlike the epoxy derivative’s niche applications .
Structural and Functional Group Analysis
Table 1: Key Comparative Data
| Compound (CAS) | Molecular Formula | Functional Groups | Molecular Weight (g/mol) | Key Reactivity Pathways |
|---|---|---|---|---|
| 3-Heptyne, 5,6-epoxy-2,5-dimethyl- (100144-35-2) | C₉H₁₄O | Alkyne, Epoxide, Methyl | 138.21 | Epoxide ring-opening, alkyne addition |
| 3-Heptyne, 7-chloro- (51575-85-0) | C₇H₁₁Cl | Alkyne, Chloride | 130.62 | Nucleophilic substitution, coupling |
| 3-Hexyne-2,5-dione (54415-31-5) | C₆H₆O₂ | Alkyne, Dione | 110.11 | Keto-enol tautomerism, condensation |
| 3-Heptyne (2586-89-2) | C₇H₁₂ | Alkyne | 96.17 | Hydrogenation, cycloaddition |
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